(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid
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Overview
Description
Canfosfamide is a modified glutathione analogue and nitrogen mustard prodrug, with potential antineoplastic activity. Canfosfamide is selectively activated by glutathione S-transferase P1-1 into an alkylating metabolite that forms covalent linkages with nucleophilic centers in tumor cell DNA, which may induce a cellular stress response and cytotoxicity, and decrease tumor cell proliferation. Glutathione S-transferase P1-1 is an enzyme that is overexpressed in many human malignancies.
Canfosfamide is an oligopeptide.
Canfosfamide is an active agent in chemotherapy-resistant ovarian cancer.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Reddy, Kiran, and Reddy (2004) focused on the synthesis of novel phosphoramide derivatives, which display antineoplastic properties. These compounds, including derivatives similar to (2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid, have shown potential bioactivity, including antiviral activity against Tobacco Mosaic Virus and anticipated anticancer activity (P. V. G. Reddy, Y. B. Kiran, & C. S. Reddy, 2004).
Biocatalysis in Drug Metabolism
- Zmijewski et al. (2006) demonstrated the application of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of certain biaryl-bis-sulfonamide compounds, similar in structure to the compound . This study highlights the importance of microbial systems in understanding the metabolism of complex organic compounds in drug discovery (M. Zmijewski et al., 2006).
properties
CAS RN |
158382-37-7 |
---|---|
Product Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid |
Molecular Formula |
C26H40Cl4N5O10PS |
Molecular Weight |
787.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H40Cl4N5O10PS/c27-8-12-33(13-9-28)46(42,34(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32)24(37)35(22(36)7-6-20(31)25(38)39)23(26(40)41)19-4-2-1-3-5-19/h1-5,20-21,23H,6-18,31-32H2,(H,38,39)(H,40,41)/t20-,21-,23+/m0/s1 |
InChI Key |
VESKBLGTHHPZJF-QNWVGRARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N(C(=O)CC[C@@H](C(=O)O)N)C(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)N |
Other CAS RN |
158382-37-7 |
sequence |
XXX |
synonyms |
canfosfamide HCl gamma-glutamyl-alpha-amino-beta-(2-ethyl-N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate)sulfonylpropionyl-(R)-(-) phenylglycine N-(3-((2-((bis(bis(2-chloroethyl)amino)phosphinyl)oxy)ethyl)sulfonyl)-N-glutamyl-alanyl)-2-phenyl-glycine Telcyta TER 286 TER-286 TER286 TLK 286 TLK-286 TLK286 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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